molecular formula C13H17N3O4S B2365895 N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946207-07-4

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2365895
CAS No.: 946207-07-4
M. Wt: 311.36
InChI Key: BZTSWILIGATHHH-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C13H17N3O4S and its molecular weight is 311.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The compound N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt the progression of the cell cycle, which can be particularly useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the active site of CDK2, preventing the kinase from phosphorylating its substrates . The exact nature of this interaction and the resulting changes in the structure and function of CDK2 are currently under investigation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for phosphorylating a variety of substrates that are necessary for the progression of the cell cycle . By inhibiting CDK2, the compound prevents these phosphorylation events, halting the cell cycle in the G1 phase . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on rapid cell division for their growth and survival .

Pharmacokinetics

The ADME properties of the compound and their impact on its bioavailability are currently under investigation. It is known that the compound is able to inhibit cdk2 effectively, suggesting that it has sufficient bioavailability to reach its target in vivo .

Result of Action

The primary result of the compound’s action is the inhibition of cell proliferation . By halting the cell cycle, the compound prevents cells from dividing, which can lead to cell death . This effect is particularly pronounced in cancer cells, which rely on rapid cell division for their growth and survival . Therefore, the compound has potential as a therapeutic agent for the treatment of cancer .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the presence of other proteins or small molecules in the cellular environment could potentially interfere with the compound’s ability to bind to CDK2 . Additionally, the compound’s stability could be affected by factors such as pH and temperature .

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c1-7(6-20-4)14-10(17)9-5-8-11(18)15(2)13(19)16(3)12(8)21-9/h5,7H,6H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTSWILIGATHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1=CC2=C(S1)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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